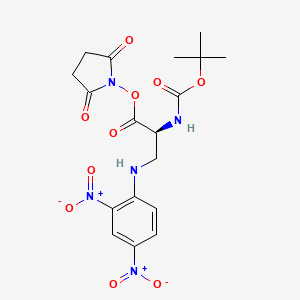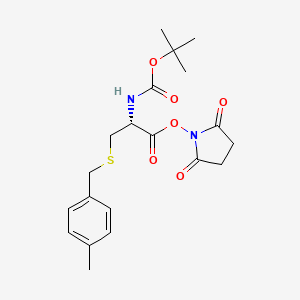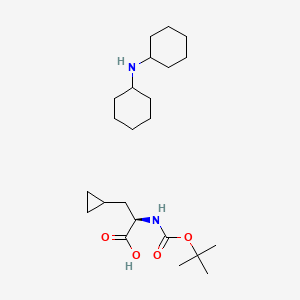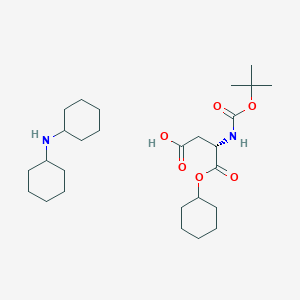![molecular formula C16H18N4O4 B613783 N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide CAS No. 125455-77-8](/img/structure/B613783.png)
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide is a modified nucleoside belonging to the morpholino class. This compound is notable for its application in gene silencing when incorporated into oligonucleotide sequences. Its structure includes a morpholine ring, a pyrimidine ring, and a benzamide group, contributing to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is formed by the cyclization of appropriate precursors, often involving urea or thiourea derivatives.
Coupling Reactions: The morpholine and pyrimidine rings are coupled using reagents such as carbodiimides to form the core structure.
Benzamide Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrimidine and benzamide moieties can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in gene silencing studies due to its ability to be incorporated into oligonucleotides.
Medicine: Investigated for its potential in therapeutic applications, particularly in targeting specific genes.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through gene silencing mechanisms. When incorporated into oligonucleotides, it binds to complementary RNA sequences, preventing their translation into proteins. This process involves:
Molecular Targets: RNA molecules.
Pathways Involved: RNA interference pathways, leading to the degradation of target RNA or inhibition of its translation.
Comparación Con Compuestos Similares
Similar Compounds
Morpholino Oligomers: Similar in structure but may differ in the substituents on the morpholine ring.
Pyrimidine Nucleosides: Share the pyrimidine ring but differ in other structural aspects.
Benzamide Derivatives: Compounds with the benzamide group but different core structures.
Uniqueness
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide is unique due to its combined morpholine, pyrimidine, and benzamide moieties, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
N-[1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-10-12-8-17-9-14(24-12)20-7-6-13(19-16(20)23)18-15(22)11-4-2-1-3-5-11/h1-7,12,14,17,21H,8-10H2,(H,18,19,22,23)/t12-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLJIGLLXBJJT-GXTWGEPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)
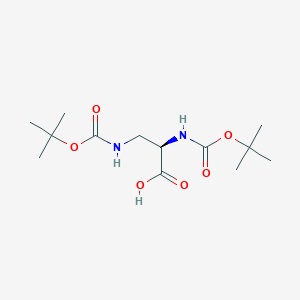
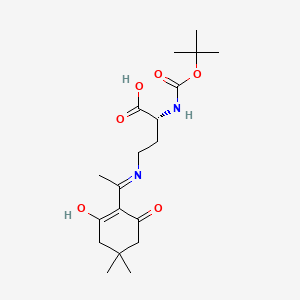
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)
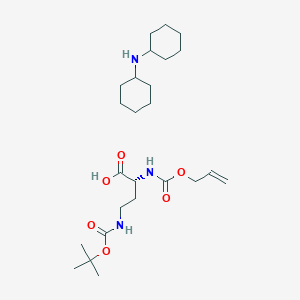
![N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613713.png)
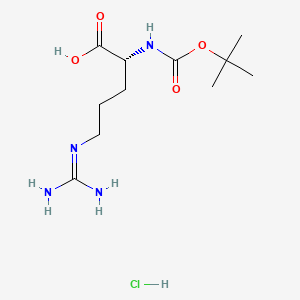
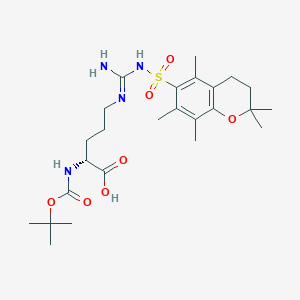
![(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B613719.png)
